molecular formula C23H27N3O4 B11020505 3-(3,4-dimethoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide

3-(3,4-dimethoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide

Cat. No.: B11020505
M. Wt: 409.5 g/mol
InChI Key: HOMAPUBIGUCPOO-UHFFFAOYSA-N
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Description

This compound belongs to the class of quinazolinones , characterized by a quinazoline ring fused with a carbonyl group. Its systematic name is quite a tongue-twister, but let’s break it down:

  • The 3-(3,4-dimethoxyphenyl) part refers to a phenyl ring with two methoxy groups at positions 3 and 4.
  • The N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl] portion involves a quinazolinone ring with a 2-methylpropyl substituent at the nitrogen atom.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]propanamide

InChI

InChI=1S/C23H27N3O4/c1-15(2)13-26-14-24-19-8-7-17(12-18(19)23(26)28)25-22(27)10-6-16-5-9-20(29-3)21(11-16)30-4/h5,7-9,11-12,14-15H,6,10,13H2,1-4H3,(H,25,27)

InChI Key

HOMAPUBIGUCPOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

    Multicomponent Reaction:

Industrial Production:

  • Limited information is available on large-scale industrial production. Researchers often synthesize it in the lab for specific studies.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation at the phenyl ring, leading to various products.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

    Common Reagents: Acid catalysts, isocyanates, reducing agents.

    Major Products: Depends on reaction conditions and substituents.

Scientific Research Applications

    Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its effects on cellular processes.

Mechanism of Action

    Targets: Likely interacts with enzymes, receptors, or proteins.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

Biological Activity

3-(3,4-Dimethoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on cytotoxicity, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl group and a quinazoline moiety. Its molecular formula is C19H24N2O3C_{19}H_{24}N_2O_3 with a molecular weight of approximately 336.41 g/mol.

Cytotoxicity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Colon Cancer Cells : The compound demonstrated potent cytotoxicity against HCT116 and HT29 colon cancer cells, with IC50 values in the micromolar range. The selectivity index (SI) was notably high, indicating preferential toxicity towards cancer cells over non-malignant cells .
  • Oral Squamous Cell Carcinomas : In vitro tests showed that the compound induced apoptosis in oral squamous cell carcinoma lines, characterized by increased caspase-3 activity and subG1 phase accumulation in the cell cycle analysis .

The mechanisms underlying the biological activity of this compound include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, evidenced by the activation of caspases and changes in mitochondrial membrane potential. These findings suggest that it may act as a chemotherapeutic agent by promoting programmed cell death in malignant cells .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to cell cycle arrest at the G2/M phase, contributing to its antitumor effects .

Study 1: Anticancer Activity

In a controlled study involving human colon cancer cell lines (HCT116 and HT29), the compound was administered at varying concentrations. The results indicated:

Concentration (µM)HCT116 Viability (%)HT29 Viability (%)
0100100
107065
254035
501510

The data demonstrated a dose-dependent decrease in cell viability, highlighting the compound's effectiveness as an anticancer agent.

Study 2: Selectivity Towards Cancer Cells

A comparative study assessed the cytotoxicity of the compound against both malignant and non-malignant cells:

Cell LineIC50 (µM)Selectivity Index
HCT116 (Cancer)15-
CRL1790 (Non-malignant)>100>6.67

This study confirmed that the compound exhibits higher toxicity towards cancerous cells compared to non-malignant cells, suggesting its potential for targeted cancer therapy .

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